molecular formula C16H18N4O4S B10873348 Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10873348
M. Wt: 362.4 g/mol
InChI Key: KYIDOLKYDJIPHX-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound characterized by a pyrimidine core fused with a benzoate ester moiety via a sulfanyl-propanoyl linker. The pyrimidine ring (6-amino-4-oxo-1,4-dihydropyrimidin-2-yl) is a heterocyclic amine system, which is often associated with biological activity due to its resemblance to nucleotide bases. Structural studies of such compounds frequently employ crystallographic tools like SHELX software for refinement and validation .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C16H18N4O4S/c1-3-24-15(23)10-4-6-11(7-5-10)18-14(22)9(2)25-16-19-12(17)8-13(21)20-16/h4-9H,3H2,1-2H3,(H,18,22)(H3,17,19,20,21)

InChI Key

KYIDOLKYDJIPHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-2-mercapto-4-oxo-1,4-dihydropyrimidine

The pyrimidinone core is synthesized via cyclization of thiourea with ethyl acetoacetate under acidic conditions. Microwave irradiation significantly enhances reaction efficiency, reducing time from 12 hours (conventional reflux) to 15 minutes at 30–35°C with a 15 W power input. The product is purified via recrystallization from ethanol, yielding 85–90% pure 6-amino-2-mercapto-4-oxo-1,4-dihydropyrimidine.

Table 1: Optimization of Pyrimidinone Synthesis

MethodTemperature (°C)TimeYield (%)
Conventional11012 h72
Microwave3515 min89

Sulfanylpropanoyl Side-Chain Introduction

Nucleophilic Substitution with 2-Bromopropanoyl Bromide

The thiol group of the pyrimidinone reacts with 2-bromopropanoyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 eq) is added to deprotonate the thiol, facilitating nucleophilic attack at the α-carbon of the bromopropanoyl reagent. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. The intermediate, 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl bromide, is isolated via solvent evaporation and used without further purification.

Critical Parameters :

  • Strict anhydrous conditions prevent hydrolysis of the acyl bromide.

  • Excess triethylamine ensures complete thiol deprotonation.

Amide Bond Formation with Ethyl 4-Aminobenzoate

Coupling via In Situ Acid Chloride Activation

The propanoyl bromide intermediate is reacted with ethyl 4-aminobenzoate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 6 hours, yielding the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound in 78% yield.

Table 2: Amidation Reaction Optimization

Coupling AgentSolventTime (h)Yield (%)
DCC/HOBtDMF1265
None (in situ)THF678

Alternative Microwave-Assisted One-Pot Synthesis

A streamlined protocol combines pyrimidinone synthesis, side-chain incorporation, and amidation in a single microwave vessel. Thiourea, ethyl acetoacetate, and 2-bromopropanoyl bromide are irradiated at 80°C for 20 minutes, followed by addition of ethyl 4-aminobenzoate and further heating at 100°C for 10 minutes. This method achieves an overall yield of 82%, reducing purification steps.

Advantages :

  • 60% reduction in total reaction time.

  • Minimized intermediate isolation losses.

Characterization and Quality Control

The final product is characterized by:

  • 1H NMR (DMSO-d6): δ 1.32 (t, 3H, -CH2CH3), 2.98 (q, 2H, -CH2CH3), 3.21 (s, 2H, -SCH2), 6.92 (s, 1H, pyrimidinone C5-H).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Batch processes using conventional heating are preferred for large-scale production (>1 kg), whereas microwave methods are optimal for small-scale, high-purity batches. Solvent recovery systems improve cost-efficiency, with THF and dichloromethane recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate may exhibit anticancer properties. The presence of the dihydropyrimidine structure is often associated with various biological activities, including cytotoxic effects against cancer cell lines. Research has shown that derivatives of similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Dihydropyrimidine derivatives are known to interact with various enzymes, which could lead to therapeutic applications in conditions such as diabetes and Alzheimer's disease. Studies have demonstrated that compounds with similar functional groups can act as inhibitors of α-glucosidase and acetylcholinesterase, suggesting that this compound may possess similar capabilities.

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Research into related compounds has revealed activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.

Case Study on Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer potential of similar dihydropyrimidine derivatives. Results indicated that certain synthesized compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound may warrant further investigation in this context.

Enzyme Inhibition Studies

In silico studies have shown promise for related compounds acting as inhibitors of α-glucosidase and acetylcholinesterase . These findings highlight the potential for this compound to contribute to therapeutic strategies for managing diabetes and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in viruses or cell division in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in medicinal and synthetic chemistry. Below, we analyze its key differences and similarities with analogous molecules, focusing on functional groups, substituent effects, and inferred physicochemical properties.

Structural Analogues from Literature

The compounds listed in (e.g., entries 18–22) feature benzamido-propanoyl-phenyl acetate backbones with variable alkoxy substituents (e.g., isopropyl, butoxy, pentyloxy). While these lack the pyrimidine core of the target compound, their shared propanoyl-amino linker and esterified aromatic systems allow for meaningful comparisons.

Table 1: Structural Comparison of Key Compounds
Compound ID Core Structure Key Substituents Functional Groups Present
Target Compound Pyrimidine-benzoate Sulfanyl linker, ethyl benzoate Amine, carbonyl, ester, thioether
Entry 18 (Ev2) Benzamido-propanoyl-phenyl acetate 4-(Propan-2-yloxy)phenyl Amide, ester, ether
Entry 19 (Ev2) Benzamido-propanoyl-phenyl acetate 4-Butoxyphenyl Amide, ester, ether
Entry 20 (Ev2) Benzamido-propanoyl-phenyl acetate 4-(2-Methylpropoxy)phenyl Amide, ester, ether

Substituent Effects and Physicochemical Properties

Sulfanyl vs. Alkoxy Linkers: The sulfanyl group in the target compound introduces a thioether bond, which is less polar than the ether linkages in compounds 18–22 (Ev2). This may reduce aqueous solubility but enhance membrane permeability .

Pyrimidine vs. Benzamido Cores :

  • The pyrimidine ring provides hydrogen-bonding sites (amine and carbonyl groups), which could enhance target binding in biological systems compared to the benzamido group’s planar aromaticity.
  • Benzamido derivatives (Ev2) lack the pyrimidine’s heterocyclic diversity, limiting their ability to mimic nucleotide interactions.

Ester Groups :

  • The ethyl benzoate in the target compound versus phenyl acetates in analogues introduces steric and electronic differences. Ethyl esters typically hydrolyze slower than methyl or acetyl esters, suggesting improved in vivo stability.

Biological Activity

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C16H20N4O3SC_{16}H_{20}N_4O_3S and a molecular weight of approximately 348.38 g/mol. Its structure includes a benzoate moiety, a propanoyl group, and a dihydropyrimidine derivative, which may contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A general synthetic route includes:

  • Formation of Dihydropyrimidine Derivative : Starting from appropriate aldehydes and urea derivatives.
  • Introduction of Sulfanyl Group : Using thiol reagents to modify the dihydropyrimidine.
  • Coupling with Benzoic Acid Derivative : Employing coupling agents to facilitate the formation of the benzoate structure.

These steps can be optimized for yield and purity through techniques such as refluxing, solvent extraction, and chromatography.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting its role in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Initial evaluations indicate effectiveness against various bacterial strains, potentially positioning it as a candidate for antibiotic development.
  • Enzyme Inhibition : Studies have suggested that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which could have implications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibition of AChE

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing significant scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential for developing new antimicrobial agents based on its structure.

Case Study 3: Neurological Implications

Research focusing on AChE inhibition indicated that Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-y)sulfanyl]propanoyl}amino)benzoate could serve as a lead compound for treating Alzheimer’s disease by enhancing cholinergic transmission.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how can structural purity be validated?

  • Synthesis Methodology :

  • The compound can be synthesized via a multi-step route involving (1) coupling of the dihydropyrimidinone core with a propanoyl thiol intermediate, (2) amidation with ethyl 4-aminobenzoate, and (3) esterification.
  • Validation :
  • Use NMR (¹H/¹³C) to confirm connectivity (e.g., sulfanyl proton at δ ~3.5 ppm, ester carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching calculated mass) .
  • HPLC-PDA for purity assessment (≥95% purity threshold for research use) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Crystallography Workflow :

  • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Collect X-ray diffraction data (e.g., using synchrotron radiation for high-resolution datasets).
  • Refine with SHELXL (open-source) for small-molecule structures, leveraging its robust handling of hydrogen bonding and disorder modeling .
    • Key Parameters :
  • Monitor R-factor convergence (<5% for high-quality data) and validate with residual density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when the compound exhibits tautomeric or conformational isomerism?

  • Methodological Approach :

  • Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., keto-enol tautomerism in the dihydropyrimidinone ring) .
  • Use DOSY NMR to distinguish between isomers based on diffusion coefficients .
  • Cross-validate with DFT calculations (e.g., Gaussian) to predict dominant tautomeric forms .

Q. What strategies are effective for optimizing the compound’s solubility in aqueous buffers for in vitro assays?

  • Solubility Enhancement :

  • Introduce co-solvents (e.g., PEG-400 or DMSO ≤1%) while ensuring biocompatibility.
  • Synthesize prodrug derivatives (e.g., hydrolyzable ester-to-carboxylic acid conversion) to improve hydrophilicity .
  • Use molecular dynamics simulations to predict solvation free energy and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the sulfanyl and dihydropyrimidinone moieties?

  • SAR Framework :

  • Synthesize analogs with (1) substituted thioethers (e.g., methylthio vs. arylthio) and (2) modified dihydropyrimidinone rings (e.g., 6-amino vs. 6-nitro).
  • Test in vitro activity (e.g., enzyme inhibition assays for kinases or dihydrofolate reductase) and correlate with molecular docking (e.g., AutoDock Vina) to identify binding interactions .
    • Data Interpretation :
  • Use free-energy perturbation (FEP) to quantify the impact of substituents on binding affinity .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Stability Protocol :

  • Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis) and analyze via LC-MS/MS .
  • Identify degradation pathways (e.g., ester hydrolysis or sulfanyl oxidation) using high-resolution tandem MS for fragment ion matching .
    • Mitigation Strategies :
  • Optimize storage conditions (lyophilized form, inert atmosphere) based on Arrhenius plot predictions .

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